molecular formula C15H20O B3023893 Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone CAS No. 898781-28-7

Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone

Cat. No. B3023893
CAS RN: 898781-28-7
M. Wt: 216.32 g/mol
InChI Key: MEQIAOZRCRNNDD-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone is a chemical compound that belongs to the family of cyclobutyl ketones. These compounds are characterized by a four-membered cyclobutane ring attached to a ketone functional group. The specific structure of this compound includes a 3,5-dimethylphenyl group attached to the ethyl side chain of the ketone, which can influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of cyclobutyl ketones can be achieved through various methods. One approach is the [2+2] cycloaddition reaction, where alkenyl sulfides react with α,β-unsaturated ketones in the presence of a Lewis acid like AlCl3 to form 2-phenylthiocyclobutyl ketones. These can then be oxidized and further treated to yield 1-cyclobutyl ketones . Another method involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone oximes to produce quinolin-8-ols or tetrahydroquinolin-8-ols, which, although not directly related to the target compound, demonstrates the versatility of cyclization reactions in synthesizing complex cyclobutyl structures .

Molecular Structure Analysis

The molecular structure of cyclobutyl ketones is influenced by the cyclobutane ring, which can adopt a slightly distorted square-planar arrangement due to its small size and ring strain. This planarity can affect the molecule's reactivity and interaction with other chemical entities. For instance, in the case of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, the planarity of the cyclobutane ring has been confirmed by X-ray analysis, and the molecule exhibits specific crystal packing interactions .

Chemical Reactions Analysis

Cyclobutyl ketones can undergo various chemical reactions, including functionalization and cycloaddition. For example, a sequential C-H/C-C functionalization strategy has been reported for the synthesis of cis-γ-functionalized cyclobutyl ketones, which involves the generation of a bicyclo[1.1.1]pentan-2-ol intermediate from the parent cyclobutyl ketone. This intermediate can then be transformed into various functionalized cyclobutyl aryl ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutyl ketones are influenced by their molecular structure. The ring strain in the cyclobutane ring can lead to unique reactivity patterns. Additionally, the presence of substituents, such as the 3,5-dimethylphenyl group, can affect the compound's boiling point, melting point, solubility, and stability. The crystal packing of cyclobutyl ketones can be stabilized by hydrogen bonding and van der Waals interactions, as seen in the crystal structure analysis of related compounds .

Scientific Research Applications

Oxidation Processes and Catalytic Applications

The oxidation of cyclohexane, a process related to cyclobutane derivatives, is crucial for producing industrial chemicals like cyclohexanol and cyclohexanone, used in nylon production. Research by Abutaleb and Ali (2021) highlights advancements in catalytic materials for cyclohexane oxidation, revealing the significance of metal and metal oxide catalysts for achieving high selectivity and conversion rates in ketone-alcohol (KA) oil production (Abutaleb & Ali, 2021).

Energy Storage and Electroplating

Tsuda, Stafford, and Hussey (2017) review the progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage applications. This research underscores the potential of utilizing cyclobutyl and similar ketone compounds in developing novel materials and processes for energy storage technologies (Tsuda, Stafford, & Hussey, 2017).

Synthetic Methodologies and Chemical Transformations

Blom, Gallego, and Driess (2014) discuss N-heterocyclic silylene (NHSi) complexes in catalysis, highlighting their role in novel catalytic transformations, including ketone hydrosilylation. This research indicates the broader utility of cyclobutyl ketones in catalysis and organic synthesis, presenting a foundation for exploring new catalytic processes (Blom, Gallego, & Driess, 2014).

Sustainable Fuel Development

Muldoon and Harvey (2020) focus on bio-based cycloalkanes for sustainable jet fuels, emphasizing the conversion of biomass to cycloalkanes for fuel with enhanced properties. This research is pertinent to the exploration of cyclobutyl ketones in renewable energy, showcasing the potential of such compounds in formulating high-performance, sustainable fuels (Muldoon & Harvey, 2020).

Reductive Amination and Organic Synthesis

Irrgang and Kempe (2020) explore the reductive amination of ketones, an essential synthesis pathway for producing amines. This study provides insights into the use of cyclobutyl ketones in pharmaceutical and agrochemical manufacturing, highlighting the importance of ketone compounds in diverse chemical synthesis applications (Irrgang & Kempe, 2020).

properties

IUPAC Name

1-cyclobutyl-3-(3,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-8-12(2)10-13(9-11)6-7-15(16)14-4-3-5-14/h8-10,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQIAOZRCRNNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644925
Record name 1-Cyclobutyl-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone

CAS RN

898781-28-7
Record name 1-Cyclobutyl-3-(3,5-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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